3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
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Overview
Description
3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves several steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate. This reaction produces an intermediate thiourea, which cyclizes in the presence of a base to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases like potassium hydroxide and solvents such as ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism by which 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antineoplastic activity is believed to result from its ability to interfere with DNA synthesis and cell division in cancer cells . The compound’s antimonoamineoxidase activity involves inhibiting the enzyme monoamine oxidase, which plays a role in the breakdown of neurotransmitters like serotonin and dopamine .
Comparison with Similar Compounds
Similar compounds to 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one include:
3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one: This compound has similar chemical properties but differs in the alkyl group attached to the nitrogen atom.
3-phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: This compound has a different ring structure, which affects its chemical and biological properties.
The uniqueness of 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C20H22N2OS |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3-prop-2-enyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C20H22N2OS/c1-2-12-22-18(23)16-17(21-19(22)24)15-9-5-4-8-14(15)13-20(16)10-6-3-7-11-20/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,21,24) |
InChI Key |
SGWZAAOFZXNGER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)NC1=S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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